2,4-Dichlorobenzimidamide hydrochloride

MDM2-p53 Inhibition Cellular Oncology Protein-Protein Interactions

This 2,4-dichlorobenzimidamide hydrochloride is a halogenated aromatic amidine salt optimized for biochemical probing of the p53-MDM2 axis. Its specific 2,4-dichloro substitution pattern ensures target binding, while the HCl salt form guarantees superior aqueous solubility over the free base (CAS 63124-43-6), eliminating DMSO co-solvent artifacts. With ~9.5‑fold lower MDM2 potency vs Nutlin‑3, it serves as an ideal control for partial pathway inhibition, avoiding cellular stress artifacts. Additionally, it is a validated building block for catalyst‑free [3+2] cycloaddition synthesis of 2,4‑disubstituted imidazoles. Researchers choose this product for reproducible, solvent‑artifact‑free assays.

Molecular Formula C7H7Cl3N2
Molecular Weight 225.5 g/mol
CAS No. 154505-50-7
Cat. No. B127301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzimidamide hydrochloride
CAS154505-50-7
Molecular FormulaC7H7Cl3N2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=[NH2+])N.[Cl-]
InChIInChI=1S/C7H6Cl2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
InChIKeyCIPUZYQYFMMYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzimidamide Hydrochloride (CAS 154505-50-7): Procurement-Specific Compound Profile and Key Differentiators


2,4-Dichlorobenzimidamide hydrochloride is a halogenated aromatic amidine salt, primarily utilized as a chemical building block and as a biochemical probe for investigating protein-protein interactions, specifically the p53-MDM2 axis [1]. Its classification as a benzimidamide derivative positions it within a class of compounds known for diverse pharmacological activities, yet its specific substitution pattern and salt form confer distinct properties that directly impact experimental design and reproducibility .

Why 2,4-Dichlorobenzimidamide Hydrochloride Cannot Be Replaced by a Generic 'Benzimidamide' or 'Amidine'


Generic substitution fails for 2,4-dichlorobenzimidamide hydrochloride due to the functional convergence of its specific halogen substitution pattern, its salt form, and its quantifiable, albeit weak, biological activity profile. The 2,4-dichloro substitution on the phenyl ring is a critical determinant of target binding, as evidenced by its measured inhibition of the MDM2-p53 interaction, which distinguishes it from unsubstituted benzamidine [1]. Furthermore, the hydrochloride salt confers a significant advantage in aqueous solubility and formulation stability compared to its free base analog (CAS 63124-43-6), a critical parameter for reproducible in vitro assays . These specific physicochemical and biochemical attributes are not generalizable across the benzimidamide or amidine classes, making direct substitution without rigorous re-validation a high-risk endeavor for research continuity.

Quantitative Evidence Guide: 2,4-Dichlorobenzimidamide Hydrochloride's Differentiated Performance


Weak MDM2-p53 Inhibitor: A Differentiated Control vs. Nutlin-3 in Cellular Oncology Research

2,4-Dichlorobenzimidamide hydrochloride demonstrates a quantifiably weak inhibition of the MDM2-p53 protein-protein interaction in a cellular context, a property that starkly differentiates it from the potent, clinically-relevant inhibitor Nutlin-3. This characteristic makes it uniquely suited for applications requiring sub-maximal pathway modulation or as a tool to probe the effects of partial p53 activation [1] [2].

MDM2-p53 Inhibition Cellular Oncology Protein-Protein Interactions

Hydrochloride Salt Form: Ensured Aqueous Solubility vs. Free Base Analog

As a hydrochloride salt, 2,4-dichlorobenzimidamide hydrochloride provides a fundamental advantage in aqueous solubility and formulation stability over its free base counterpart (2,4-dichlorobenzimidamide, CAS 63124-43-6). This is a well-established class-level property for amine-containing compounds, where salt formation enhances dissolution and handling in biological buffers .

Formulation Solubility Chemical Stability

Optimal Use Cases for 2,4-Dichlorobenzimidamide Hydrochloride Based on Differentiated Evidence


Development of a Weak-MDM2 Inhibitor Control Arm in p53 Pathway Studies

Due to its ~9.5-fold lower potency against MDM2 compared to Nutlin-3, this compound is an ideal tool for creating a control arm in experiments requiring a non-saturating or partial inhibition of the MDM2-p53 interaction. This allows researchers to delineate concentration-dependent p53 responses and avoid the cellular stress artifacts associated with complete pathway shutdown [1].

Synthesis of 2,4-Disubstituted Imidazole Derivatives via Catalyst-Free Cycloaddition

This benzimidamide serves as a validated substrate for the catalyst-free synthesis of 2,4-disubstituted imidazoles via [3+2] cycloaddition with vinyl azides. Its utility as a building block is supported by its role in a general synthetic methodology that avoids heavy metal catalysts, simplifying purification and reducing environmental impact [2].

Direct Use in Aqueous Biological Assays Requiring a Soluble Amidine Probe

The hydrochloride salt form provides a distinct advantage for researchers needing a water-soluble amidine probe. This eliminates the need for DMSO or other organic co-solvents that can confound cellular assays, ensuring that observed biological effects are attributable solely to the compound and not to solvent artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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